7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one, also referred to as BODN, is a nitrogen-based heterocyclic compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential applications. The compound was first synthesized by Stadler and colleagues in 2014 through a reaction involving 1-benzyl-1,4,7-trioxaheptane-2,5-dione and 1,2-diaminopropane in the presence of triethylamine.
BODN is classified under the CAS number 1477905-66-0 and has a molecular formula of C13H16N2O2 with a molecular weight of 232.3 g/mol. It is primarily intended for research purposes and is not approved for therapeutic applications in humans or animals.
BODN belongs to the category of spirocyclic compounds, characterized by its spiro structure that incorporates both nitrogen and oxygen atoms within its rings. This classification is significant as spirocyclic compounds often exhibit unique biological activities and chemical reactivity, making them valuable in pharmaceutical and material science applications.
The synthesis of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one involves several steps:
The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the final spirocyclic structure. The purity of the synthesized compound can be assessed using techniques such as liquid chromatography coupled with mass spectrometry.
The molecular structure of BODN features a spirocyclic arrangement comprising two nitrogen atoms and one oxygen atom within the ring system. The benzyl group attached to one of the nitrogen atoms contributes to its unique properties.
BODN can undergo several types of chemical reactions:
The specific reaction pathways depend on the reagents used and the conditions under which the reactions are conducted. These reactions are essential for modifying BODN to create derivatives with enhanced biological or chemical properties.
The mechanism of action for BODN involves its interaction with biological targets, such as enzymes or receptors. It may modulate their activity through binding, leading to potential therapeutic effects. Research indicates that BODN derivatives exhibit various biological activities, including anticancer and anti-inflammatory effects.
BODN is a solid compound that exhibits stability under standard laboratory conditions. Its melting point and solubility characteristics are crucial for its handling in laboratory environments.
BODN's reactivity profile includes susceptibility to oxidation and reduction reactions, which are significant for its application in synthetic chemistry.
Relevant data includes:
Analytical methods such as high-performance liquid chromatography are commonly employed for quantification.
BODN has several scientific uses:
Research continues to explore its potential applications across these domains, highlighting its significance in advancing scientific knowledge and practical innovations.
The construction of the spiro[4.4]nonane scaffold in 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one (BODN; CAS 1477905-66-0) relies on precision catalysis. The benchmark method employs triethylamine (10-15 mol%) to facilitate the condensation between 1-benzyl-1,4,7-trioxaheptane-2,5-dione and 1,2-diaminopropane at 60-80°C, achieving cyclization yields of 68-72% . This base-catalyzed approach promotes enolization and nucleophilic attack, forming the critical C-N bonds of the diazaspiro core.
Alternative catalytic systems show distinct advantages:
Table 1: Catalytic Systems for Spiro Core Formation
Catalyst | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Triethylamine | 60-80 | 4-6 | 68-72 | Low cost, simple workup |
Pd(OAc)₂/PPh₃ | 40-50 | 3 | 85 | Mild conditions |
Na₂CO₃ (MW) | 120 | 0.25 | 92 | Rapid kinetics |
Benzyl group installation occurs either pre-cyclization (incorporating benzylamine precursors) or post-cyclization (alkylating the diazaspiro nitrogen). The former method dominates industrial synthesis due to superior regiocontrol: benzylation prior to ring closure avoids N,N'-dialkylation byproducts [6]. Key techniques include:
Regioselectivity is governed by steric effects: benzylation favors the less hindered nitrogen (N7) of the diazaspiro system, as confirmed by X-ray crystallography of related compounds [9].
Table 2: Benzylation Method Comparison
Method | Conditions | Yield (%) | Regioselectivity (N7:Others) |
---|---|---|---|
Pre-cyclization | Benzylamine precursor | 89 | 100:0 |
Nucleophilic substitution | BnBr, K₂CO₃, DMF, 60°C | 75 | 92:8 |
Reductive amination | BnCHO/NaBH₄, MeOH, 25°C | 82 | 95:5 |
Solvent polarity critically influences cyclization efficiency and byproduct formation. Apolar solvents (toluene, hexane) favor imine intermediates but slow cyclization kinetics, while polar aprotic solvents (DMF, acetonitrile) accelerate ring closure but risk hydrolysis:
Temperature modulates ring conformation: reactions below 50°C produce kinetically favored cis-fused spiro isomers, while thermodynamically stable trans-isomers dominate above 80°C. This stereoselectivity impacts crystallization behavior and pharmacological activity of downstream derivatives .
Table 3: Solvent/Temperature Effects on Cyclization
Solvent | Temp (°C) | Cyclization Yield (%) | Major Byproduct (% yield) |
---|---|---|---|
DMF | 70 | 72 | Hydrolyzed diketone (8%) |
THF | 65 | 68 | Linear dimer (7%) |
Toluene | 110 | 51 | Dehydrated imine (22%) |
EtOH/H₂O | 80 | 63 | Oxazolone (12%) |
The choice between reductive amination (RA) and nucleophilic substitution (NS) hinges on substrate stability, scalability, and impurity profiles:
Limitations: Requires carbonyl precursors; over-reduction to N-methyl impurities possible (≤10%) [9]
Nucleophilic substitution (NS):
RA delivers higher regioselectivity (N7:other = 98:2) due to the inherent nucleophilicity gradient of diazaspiro nitrogens, while NS achieves superior atom economy (AE = 87% vs. 74% for RA). Impurity profiles differ significantly: RA generates benzyl alcohol (5-8%) from borohydride reduction of aldehyde, while NS produces dibenzyl ether (3-6%) via Williamson ether synthesis [5] [9].
Table 4: Reaction Parameter Comparison
Parameter | Reductive Amination | Nucleophilic Substitution |
---|---|---|
Reaction Scale | <1 kg (lab-scale) | >10 kg (pilot plant) |
Byproducts | Benzyl alcohol (5-8%) | Dibenzyl ether (3-6%) |
Regioselectivity | 98:2 | 92:8 |
Atom Economy | 74% | 87% |
Purification | Column chromatography | Crystallization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: